5-Fluoropentan-1-ol
Overview
Description
5-Fluoropentan-1-ol is an organic compound that belongs to the class of alcohols. It is characterized by the presence of a hydroxyl group (-OH) attached to a pentane chain, with a fluorine atom substituted at the fifth carbon position. This compound is of interest due to its unique chemical properties imparted by the fluorine atom, which can influence its reactivity and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Fluoropentan-1-ol can be synthesized by reacting pentanol with hydrofluoric acid. The reaction involves the substitution of a hydrogen atom with a fluorine atom at the fifth carbon position. The specific reaction conditions include maintaining an appropriate temperature and pressure to facilitate the substitution reaction .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactors where pentanol and hydrofluoric acid are combined under controlled conditions. The process ensures high yield and purity of the final product by optimizing reaction parameters such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions: 5-Fluoropentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form a corresponding alkane.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Reagents like sodium iodide (NaI) in acetone can be used for halogen exchange reactions.
Major Products Formed:
Oxidation: Formation of 5-fluoropentanoic acid or 5-fluoropentanone.
Reduction: Formation of pentane.
Substitution: Formation of 5-iodopentanol when fluorine is replaced by iodine.
Scientific Research Applications
5-Fluoropentan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a solvent in various chemical reactions.
Biology: Investigated for its potential effects on biological systems due to the presence of the fluorine atom.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 5-Fluoropentan-1-ol involves its interaction with molecular targets through the hydroxyl and fluorine groups. The fluorine atom can enhance the compound’s reactivity by influencing electron distribution and increasing the compound’s polarity. This can lead to specific interactions with enzymes, receptors, or other biomolecules, affecting various biochemical pathways .
Comparison with Similar Compounds
1-Pentanol: Lacks the fluorine atom, resulting in different reactivity and properties.
5-Fluoropentanoic acid: An oxidized form of 5-Fluoropentan-1-ol with a carboxylic acid group.
5-Iodopentanol: A halogen-substituted analog where fluorine is replaced by iodine.
Uniqueness: this compound is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased polarity and reactivity. This makes it valuable in specific applications where these properties are advantageous .
Properties
IUPAC Name |
5-fluoropentan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11FO/c6-4-2-1-3-5-7/h7H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQBZGBYYKHMJFU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCO)CCF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90207940 | |
Record name | 1-Pentanol, 5-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90207940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
592-80-3 | |
Record name | 5-Fluoro-1-pentanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=592-80-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Pentanol, 5-fluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000592803 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Pentanol, 5-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90207940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-fluoropentan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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